2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

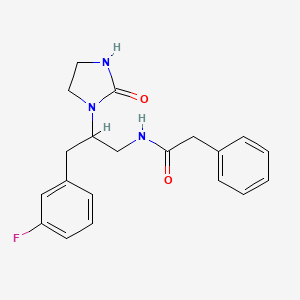

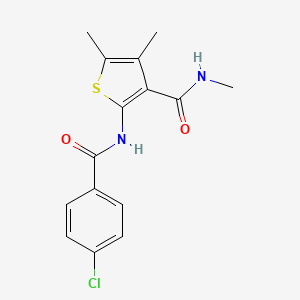

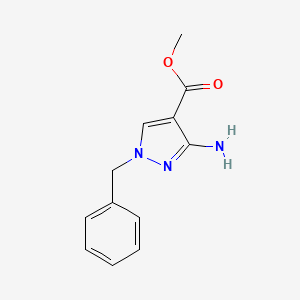

The compound “2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is likely a synthetic organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two amide groups attached to a chlorobenzene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 4,5-trimethylthiophene-2-carboxylic acid derivative with a 4-chlorobenzamide derivative. This could potentially be achieved through a variety of coupling reactions, such as amide bond formation or cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzene ring, and two amide groups. The thiophene and benzene rings are likely to be planar due to the conjugated pi system, while the amide groups could participate in hydrogen bonding .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiophene ring could undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The amide groups could participate in acylation or hydrolysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide groups could result in hydrogen bonding, affecting its solubility and boiling point. The chlorobenzene ring could make the compound relatively nonpolar and lipophilic .

Scientific Research Applications

Anticoagulation and Thrombosis Research

Factor Xa (FXa) plays a crucial role in the blood coagulation cascade. Inhibiting FXa is a promising strategy for preventing thromboembolic diseases such as myocardial infarction, pulmonary embolism, and deep vein thrombosis. Researchers have explored novel FXa inhibitors, including anthranilamide-based compounds like 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide . These inhibitors exhibit evident FXa inhibitory activity and selectivity over thrombin, making them potential candidates for anticoagulant drug development.

Chemical Biology and Enzyme Inhibition

Understanding the interaction between 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide and enzymes (e.g., FXa) provides insights into enzymatic mechanisms. Docking simulations and binding studies reveal how the compound interacts with active sites, guiding further drug development efforts.

properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMCHMJHFZUXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)

![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)

![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)

![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)